molecular formula C3H7N3O2 B145129 (R)-3-Azido-1,2-propanediol CAS No. 131321-84-1

(R)-3-Azido-1,2-propanediol

Cat. No. B145129
M. Wt: 117.11 g/mol
InChI Key: HTTNJQAFJLVWCN-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Azido-1,2-propanediol is a chemical compound that is widely used in scientific research. It is a versatile molecule that has a range of applications in biochemistry, biotechnology, and molecular biology.

Scientific Research Applications

Metabolic Engineering for 1,2-Propanediol Production

A significant application of (R)-3-Azido-1,2-propanediol related compounds is in metabolic engineering, where researchers have developed fermentation routes to produce enantiomerically pure R-1,2-propanediol (R-1,2-PD) from glucose in Escherichia coli. This process involves expressing NADH-linked glycerol dehydrogenase genes from E. coli or Klebsiella pneumoniae, leading to the anaerobic production of 1,2-PD. Further improvements in R-1,2-PD production were achieved by coexpressing methylglyoxal synthase and glycerol dehydrogenase, resulting in higher yields of 1,2-PD from renewable resources (Altaras & Cameron, 1999).

Genetically Engineered Strains for 1,3-Propanediol Production

Another area of application is the genetic engineering of microbial strains for the production of 1,3-propanediol (1,3-PD), a chemical widely used in the synthesis of commercial products. The biosynthesis of 1,3-PD from glycerol or similar substrates has been enhanced by developing new strains through techniques like mutagenesis and genetic engineering. These engineered strains have shown higher yields and overcome production barriers seen in natural microorganisms (Yang et al., 2018).

Biotechnological Production Advances

Further advancements in biotechnological production have been made, particularly in the microbial production of 1,3-PD. Strategies employed include various bioprocess cultivation techniques using natural and/or genetically engineered microbes. The development of recombinant strains capable of producing 1,3-PD directly from sugars like glucose marks significant progress in this field, offering a sustainable alternative to chemical synthesis from non-renewable petroleum-based feedstocks (Kaur, Srivastava, & Chand, 2012).

properties

IUPAC Name

(2R)-3-azidopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTNJQAFJLVWCN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927162
Record name 3-Azidopropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Azido-1,2-propanediol

CAS RN

131321-84-1
Record name 3-Azido-1,2-propanediol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131321841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azidopropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AZIDO-1,2-PROPANEDIOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O819LH2FC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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